molecular formula C11H8N4S B085252 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione CAS No. 14331-22-7

1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione

Cat. No. B085252
Key on ui cas rn: 14331-22-7
M. Wt: 228.28 g/mol
InChI Key: QUFRGNOIJAGRFY-UHFFFAOYSA-N
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Patent
US07642277B2

Procedure details

To a solution of NaN3 (1.76 g, 27.0 mmol) in a mixture of 1,4-dioxane (25 mL) and water (25 mL) was added 1-naphthalenylisothiocyanate (5.00 g, 27.0 mmol) at room temperature. The yellow solution containing a white solid was heated at 102° C. for 2 h. The reaction mixture was then cooled to room temperature and aqueous 1 N HCl solution was added until pH 2 was reached. The aqueous mixture was extracted with EtOAc (250 mL). The organic layer was extracted with aqueous 1 N NaOH solution. The aqueous layer was acidified with aqueous 6 N HCl solution and a white precipitate formed. The suspension was filtered and the resulting solid was triturated with Et2O/hexane (1/1) to give the title compound (3.89 g, 63% yield) as an off white solid.
Name
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[C:5]1([N:15]=[C:16]=[S:17])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1.Cl>O1CCOCC1.O>[C:5]1([N:15]2[C:16](=[S:17])[N:1]=[N:2][NH:3]2)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The yellow solution containing a white solid
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc (250 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with aqueous 1 N NaOH solution
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the resulting solid was triturated with Et2O/hexane (1/1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)N1NN=NC1=S
Measurements
Type Value Analysis
AMOUNT: MASS 3.89 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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